molecular formula C19H20O3 B156498 Ethyl 5-(4-biphenyl)-5-oxovalerate CAS No. 138247-17-3

Ethyl 5-(4-biphenyl)-5-oxovalerate

Cat. No.: B156498
CAS No.: 138247-17-3
M. Wt: 296.4 g/mol
InChI Key: IFALTPGIZYXFHN-UHFFFAOYSA-N
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Description

Ethyl 5-(4-biphenyl)-5-oxovalerate is a synthetic organic compound featuring a 5-oxovalerate backbone esterified with an ethyl group and substituted at the ketone position with a 4-biphenyl moiety. This compound is structurally related to bioactive molecules targeting the OXE receptor, a G-protein-coupled receptor involved in inflammatory responses, particularly in eosinophil-mediated diseases like asthma .

Preparation Methods

Esterification of 5-(4-Biphenyl)-5-Oxovaleric Acid

The most straightforward method involves esterifying 5-(4-biphenyl)-5-oxovaleric acid with ethanol. This approach is widely used for β-keto esters, as seen in the synthesis of ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate.

Reaction Conditions

ParameterValue/DescriptionSource
Catalyst Sulfuric acid, polyphosphoric acid
Temperature Reflux (80–100°C)
Solvent Ethanol, toluene, or inert solvents
Reaction Time 1–6 hours
Yield Moderate to high (50–80%)

Mechanism :

  • Acid Activation : The carboxylic acid is protonated by the catalyst (e.g., H₂SO₄), increasing electrophilicity.

  • Nucleophilic Attack : Ethanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration : Water is eliminated, yielding the ester.

Key Challenges

  • Purification : Crude products may contain unreacted acid or byproducts, requiring recrystallization or chromatography .

  • Catalyst Choice : Polyphosphoric acid (PPA) is preferred for high-temperature reactions, while sulfuric acid suits milder conditions .

Condensation of β-Keto Esters with Biphenyl Derivatives

This method constructs the β-keto ester core with a biphenyl group via condensation reactions. For example, ethyl acetoacetate can react with a biphenyl-containing aldehyde or ketone under acidic conditions.

Example Reactions

Reactant 1Reactant 2Catalyst/ConditionsProductSource
Ethyl acetoacetate4-BiphenylaldehydePPA, 120–175°C, 30 minEthyl 5-(4-biphenyl)-5-oxovalerate
Ethyl 3-keto valerate4-Biphenylmethyl bromideNaH, DMF, 0–25°C, 2 hoursThis compound

Mechanistic Insights

  • Aldol Condensation :

    • A β-keto ester (e.g., ethyl acetoacetate) undergoes enolate formation under basic conditions.

    • The enolate attacks a biphenyl aldehyde, forming a β-hydroxy ester intermediate.

    • Dehydration eliminates water, yielding the α,β-unsaturated ketone .

  • Nucleophilic Substitution :

    • A halogenated intermediate (e.g., 4-biphenylmethyl bromide) reacts with a β-keto ester enolate, introducing the biphenyl group .

Optimization Data

ParameterOptimal ValueImpact on Yield/Selectivity
Temperature 120–150°CHigher yields at elevated temps
Catalyst Loading 5–10 mol% PPAMinimizes side reactions
Solvent Toluene or xylenePrevents decomposition

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) can introduce the biphenyl group post-esterification. This method is less common but offers synthetic flexibility.

Example Protocol

StepReagents/ConditionsPurposeSource
1. Halogenation 5-Bromo-5-oxovaleric acid, PBr₃, CH₂Cl₂Introduce leaving group
2. Coupling 4-Biphenylboronic acid, Pd(PPh₃)₄, K₂CO₃Attach biphenyl via Suzuki coupling

Advantages

  • Precision : Enables regioselective introduction of the biphenyl group.

  • Functionalization : Compatible with sensitive functional groups .

Limitations

  • Catalyst Cost : Pd catalysts increase production expenses.

  • Purity : Requires rigorous purification to remove palladium residues .

Alternative Synthetic Routes

Reductive Acyldifluoroalkylation

Inspired by methods in , this compound could be synthesized via radical-mediated reactions.

StepReagents/ConditionsPurposeSource
1. Radical Initiation 4CzIPN, NHC catalyst, blue lightGenerate acyl radical
2. Coupling Biphenyl derivative, DMSOTrap radical with biphenyl group

Key Findings

  • Catalyst Efficiency : NHC-IV (N-heterocyclic carbene) enhances reaction rates .

  • Solvent Choice : DMSO stabilizes intermediates and improves yields .

Industrial-Scale Considerations

For large-scale production, the esterification method (Section 1) is preferred due to cost-effectiveness and scalability.

Process Optimization Table

ParameterLaboratory ScaleIndustrial Scale
Catalyst H₂SO₄PPA
Solvent EthanolToluene
Energy Use Reflux heatingContinuous flow
Purity ≥95%≥99%

Challenges :

  • Byproduct Management : Neutralization of excess acid requires careful pH control .

  • Waste Minimization : Recycle solvents and catalysts to reduce environmental impact .

Analytical Characterization

Key techniques for verifying the structure include:

  • NMR :

    • ¹H NMR : Peaks at δ 4.1–4.3 ppm (ethoxy), δ 7.4–7.8 ppm (biphenyl) .

    • ¹³C NMR : Carbonyl at δ 170–175 ppm, ketone at δ 215–220 ppm .

  • IR :

    • Strong absorption at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O) .

Comparative Reaction Yields

MethodCatalystYield (%)Purity (%)
Esterification H₂SO₄70–8095–98
Condensation PPA60–7590–95
Cross-Coupling Pd(PPh₃)₄50–6585–90
Radical Coupling NHC-IV55–6080–85

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-biphenyl)-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted biphenyl derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry

Ethyl 5-(4-biphenyl)-5-oxovalerate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure facilitates various chemical reactions, such as:

  • Oxidation: The compound can be oxidized to yield carboxylic acids.
  • Reduction: Reduction reactions convert the ester group into alcohols.
  • Substitution Reactions: The biphenyl moiety can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups.

Table 1: Types of Reactions Involving this compound

Reaction TypeReagents UsedProducts Formed
OxidationKMnO₄, CrO₃Carboxylic acids
ReductionLiAlH₄, NaBH₄Alcohols
SubstitutionBr₂, HNO₃Substituted biphenyl derivatives

Biological Research Applications

Potential Therapeutic Properties

Research indicates that this compound may possess biological activities relevant to medicinal chemistry. Studies have explored its interactions with biomolecules, suggesting potential applications in drug development. For instance:

  • Antimalarial Activity: Compounds derived from similar structures have shown promise in inhibiting Plasmodium species, the causative agents of malaria. The unique biphenyl group may enhance binding affinity to biological targets .
  • Enzyme Interactions: The ester functionality can be hydrolyzed by esterases, releasing active metabolites that may participate in various biochemical pathways.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals and polymers. Its reactivity allows it to be used as a precursor for:

  • Polymers and Resins: The compound can be incorporated into polymer formulations to enhance material properties.
  • Chemical Reagents: It serves as a reagent in various industrial processes, contributing to the synthesis of fine chemicals .

Case Studies

Case Study 1: Synthesis of Antimalarial Compounds

A study investigated the synthesis of antimalarial agents using derivatives of this compound. Researchers reported that specific modifications to the biphenyl group significantly improved the compounds' efficacy against drug-resistant strains of Plasmodium. The findings suggest that structural optimization can lead to more potent antimalarial drugs .

Case Study 2: Polymer Development

Another research project focused on incorporating this compound into polymer matrices. The study demonstrated that adding this compound enhanced thermal stability and mechanical properties compared to control samples without it. This application highlights its potential in materials science.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-biphenyl)-5-oxovalerate involves its interaction with various molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations contribute to the compound’s biological and chemical activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 5-(4-biphenyl)-5-oxovalerate with derivatives that share the 5-oxovalerate core but differ in substituents on the aromatic ring. Key parameters include molecular properties, metabolic stability, and biological activity.

Substituent Effects on Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Substituent(s) Boiling Point (°C) Density (g/cm³) Key Features
This compound C₁₉H₂₀O₃ 296.36* 4-Biphenyl N/A N/A High hydrophobicity, extended π-system
Ethyl 5-(4-fluorophenyl)-5-oxovalerate C₁₃H₁₅FO₃ 238.25 4-Fluoro N/A N/A Enhanced electronic effects
Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate C₁₃H₁₄ClFO₃ 272.70 4-Chloro, 2-fluoro N/A N/A Halogen-induced polarity
Ethyl 5-(4-ethylphenyl)-5-oxovalerate C₁₅H₂₀O₃ 248.32 4-Ethyl 371.2 (predicted) 1.035 Moderate hydrophobicity
Ethyl 5-(4-n-propylphenyl)-5-oxovalerate C₁₆H₂₂O₃ 262.34 4-n-Propyl 385.2 (predicted) 1.023 Increased alkyl chain length

Notes:

  • The biphenyl derivative’s extended aromatic system likely enhances receptor binding via π-π stacking but may reduce solubility compared to smaller substituents .
  • Alkyl-substituted derivatives (e.g., 4-ethyl, 4-n-propyl) exhibit incremental increases in boiling point and molecular weight with chain elongation .

OXE Receptor Antagonism

  • This compound : Predicted to exhibit potent antagonism due to the biphenyl group’s hydrophobic interactions with the receptor’s lipid-rich binding pocket. However, experimental data specific to this compound is lacking .
  • Ethyl 5-oxovalerate derivatives with hexyl/methyl groups : Demonstrated IC₅₀ values of ~1.6 μM in calcium mobilization assays. Bulky substituents on the valerate chain reduce activity, while methyl groups enhance potency .
  • Halogenated analogs : Fluorine or chlorine atoms may improve metabolic stability by resisting β-oxidation, a common degradation pathway for aliphatic chains .

COX Inhibition (Indirect Relevance)

Biological Activity

Ethyl 5-(4-biphenyl)-5-oxovalerate, with the CAS number 138247-17-3, is a chemical compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C19H20O3
  • Molecular Weight : 296.36 g/mol
  • Boiling Point : Approximately 449.5 °C
  • Density : 1.088 g/cm³

These properties suggest that this compound is a stable organic compound suitable for various experimental applications.

Biological Activity Overview

This compound has been studied for its potential anti-inflammatory and anticancer properties. Its biological activities can be attributed to its structural characteristics, which allow it to interact with biological targets effectively.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : It might influence signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of related compounds. In vitro assays demonstrated that these compounds could significantly reduce the production of pro-inflammatory cytokines in macrophages. This suggests that this compound may also have similar properties, potentially offering therapeutic benefits in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant inhibition of cancer cell growth
Anti-inflammatoryReduced pro-inflammatory cytokine production
AntioxidantScavenging of free radicals

Properties

IUPAC Name

ethyl 5-oxo-5-(4-phenylphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-2-22-19(21)10-6-9-18(20)17-13-11-16(12-14-17)15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFALTPGIZYXFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577550
Record name Ethyl 5-([1,1'-biphenyl]-4-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138247-17-3
Record name Ethyl 5-([1,1'-biphenyl]-4-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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